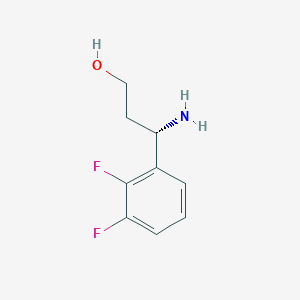
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: is a chiral compound that features an amino group and a hydroxyl group on a three-carbon chain, with two fluorine atoms attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,3-difluorobenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or activating them.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with fluorine atoms at different positions.
(3S)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: Another isomer with fluorine atoms at different positions.
(3S)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
- The specific positioning of the fluorine atoms in (3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol may result in unique interactions with biological targets, potentially leading to different biological activities compared to its isomers or analogs.
Actividad Biológica
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol is a chiral compound notable for its unique structure, which includes an amino group, a hydroxyl group, and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
- Molecular Formula : C9H11F2NO
- Molecular Weight : 187.19 g/mol
- CAS Number : 1213422-47-9
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The presence of the amino group allows for hydrogen bonding with biological molecules, while the difluorophenyl group enhances hydrophobic interactions. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : The compound may inhibit specific enzymatic activities, which is critical for therapeutic applications.
- Receptor Modulation : It can modulate the functions of various receptors, influencing signaling pathways that are vital for cellular processes.
- Potential Therapeutic Applications : Its interactions with molecular targets suggest potential roles in drug development for conditions such as cancer and neurological disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Enzyme Interaction
A study demonstrated that this compound inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation in cancer cells, making it a candidate for anticancer therapies .
Study 2: Receptor Binding Affinity
Research indicated that this compound shows high binding affinity to certain G-protein coupled receptors (GPCRs). This interaction suggests its potential use in treating conditions related to neurotransmitter imbalances .
Study 3: Antimicrobial Activity
Another investigation revealed that the compound exhibits antimicrobial properties against specific strains of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m0/s1 |
Clave InChI |
UCCMLMIJLWCYFP-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)F)F)[C@H](CCO)N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















